Ethyl 2-bromo-5-ethoxy-4-fluorobenzoate

Description

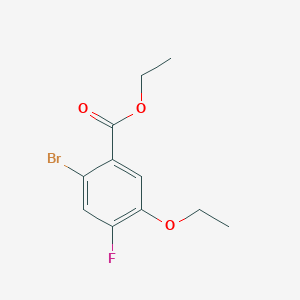

Ethyl 2-bromo-5-ethoxy-4-fluorobenzoate is a benzoic acid derivative with an ethyl ester group at the carboxylic acid position. Its structure features bromine (Br) at position 2, ethoxy (OCH₂CH₃) at position 5, and fluorine (F) at position 4 on the aromatic ring. This compound is part of a broader class of substituted benzoates, which are widely used as intermediates in organic synthesis, pharmaceuticals, and agrochemicals due to their tunable electronic and steric properties . The combination of halogens (Br, F) and alkoxy (OEt) substituents imparts unique reactivity and physicochemical characteristics, such as altered solubility, stability, and electrophilicity, making it valuable for targeted synthetic applications.

Properties

Molecular Formula |

C11H12BrFO3 |

|---|---|

Molecular Weight |

291.11 g/mol |

IUPAC Name |

ethyl 2-bromo-5-ethoxy-4-fluorobenzoate |

InChI |

InChI=1S/C11H12BrFO3/c1-3-15-10-5-7(11(14)16-4-2)8(12)6-9(10)13/h5-6H,3-4H2,1-2H3 |

InChI Key |

MIRMHOUVLLVUME-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)C(=O)OCC)Br)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-bromo-5-ethoxy-4-fluorobenzoate typically involves the esterification of 2-bromo-5-ethoxy-4-fluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common in large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-5-ethoxy-4-fluorobenzoate can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Oxidation: The ethoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate in aqueous or acidic conditions.

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzoates.

Reduction: Formation of ethyl 2-bromo-5-ethoxy-4-fluorobenzyl alcohol.

Oxidation: Formation of 2-bromo-5-ethoxy-4-fluorobenzoic acid.

Scientific Research Applications

Ethyl 2-bromo-5-ethoxy-4-fluorobenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a precursor to drug candidates.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Ethyl 2-bromo-5-ethoxy-4-fluorobenzoate exerts its effects depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, leading to the formation of a new carbon-nucleophile bond. The molecular targets and pathways involved vary based on the specific application and the nature of the substituents introduced during the reactions.

Comparison with Similar Compounds

Key Observations:

Halogen vs. Ethyl 5-bromo-2-chloro-4-fluorobenzoate replaces 2-Br with 2-Cl, reducing steric bulk but maintaining similar electronic effects.

Solubility and Polarity :

- This compound’s ethoxy group improves solubility in polar aprotic solvents (e.g., DMSO) relative to halogen-dense analogs like Ethyl 5-bromo-2-chloro-4-fluorobenzoate .

- Compounds with dual ethoxy groups (e.g., Ethyl 5-bromo-2,4-diethoxybenzoate ) exhibit higher hydrophilicity but lower thermal stability due to increased rotational freedom.

Reactivity :

- The 2-Br substituent in the target compound may facilitate nucleophilic aromatic substitution (NAS) reactions, whereas Ethyl 5-fluoroindole-2-carboxylate leverages fluorine’s inductive effects for heterocyclic stabilization.

Structural Characterization

Crystallographic data for substituted benzoates, including analogs of this compound, are often resolved using SHELX software (e.g., SHELXL, SHELXT), which enables precise refinement of halogen and alkoxy substituent geometries . For example:

- SHELXL’s robust handling of twinned data is critical for resolving steric clashes in multi-substituted aromatic systems .

- SHELXT automates space-group determination for compounds with complex substitution patterns, ensuring accurate structural assignments .

Industrial and Pharmaceutical Relevance

- Halogenated Benzoates : Bromine and fluorine substituents are common in drug candidates for their metabolic stability and bioactivity. The target compound’s 4-F group may enhance binding affinity in kinase inhibitors .

- Alkoxy-Functionalized Derivatives : Ethoxy groups serve as protective moieties in multistep syntheses, as seen in Biopharmacule’s catalog entries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.